

# Ulipristal Acetate: A Technical Guide to its Molecular Structure and Properties

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## Compound of Interest

Compound Name: *Ulipristal Acetate*

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## Abstract

**Ulipristal Acetate** (UPA) is a synthetic steroid that acts as a selective progesterone receptor modulator (SPRM).[1] It is primarily utilized for emergency contraception and the management of uterine fibroids.[2][3] This technical guide provides an in-depth examination of the molecular structure, physicochemical properties, and mechanism of action of **Ulipristal Acetate**. It includes detailed experimental protocols for its characterization and summarizes key quantitative data in a structured format for ease of reference.

## Molecular Structure and Physicochemical Properties

**Ulipristal Acetate**, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[3][4][5] Its structure is characterized by a 4,9-diene steroid backbone with a distinctive aminophenyl substitution at the 11 $\beta$  position, which is crucial for its activity.

Table 1: Chemical Identifiers and Molecular Properties of **Ulipristal Acetate**

Property	Value	Reference
IUPAC Name	[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate	[3]
Synonyms	CDB-2914, Ella, EllaOne, Esmya	[3][5]
CAS Number	126784-99-4	[3]
Molecular Formula	C <sub>30</sub> H <sub>37</sub> NO <sub>4</sub>	[5][6]
Molecular Weight	475.6 g/mol	[5][6]

Table 2: Physicochemical and Pharmacokinetic Properties of **Ulipristal Acetate**

Property	Value	Reference
pKa	5.49 ± 0.24 (Predicted)	[1]
Melting Point	184.0 to 188.0 °C	
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol. DMSO: up to 95 mg/mL.	[1][7]
Bioavailability	Nearly 100%	[3]
Protein Binding	97–99.5%	[3][8]
Metabolism	Primarily hepatic, via Cytochrome P450 (CYP3A4)	[3][9]
Elimination Half-life	~32 hours	[3][8]
Peak Plasma Concentration (Cmax)	176 ± 89 ng/mL (single 30 mg dose)	[10][11]
Time to Peak (Tmax)	~1 hour (fasting state)	[10][11]
Excretion	~90% in feces	[3]

## Mechanism of Action

**Ulipristal Acetate's** primary pharmacological effect is mediated through its high-affinity binding to the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activities depending on the target tissue and hormonal environment.[2][9] This selective modulation is the cornerstone of its therapeutic applications.

## Emergency Contraception: Ovulation Inhibition

When used for emergency contraception, UPA's principal mechanism is the inhibition or delay of ovulation.[12][13] Progesterone, acting through the PR, is essential for the luteinizing hormone (LH) surge that triggers follicular rupture and ovulation.[8] UPA, by binding to the PR in the hypothalamus and pituitary, can block this natural progesterone action.[13] This prevents or postpones the LH surge, thereby delaying follicular rupture.[13] Notably, UPA remains

effective even when administered shortly before the LH surge has begun, a period when other hormonal contraceptives like levonorgestrel are no longer effective.[8]

## Endometrial Effects

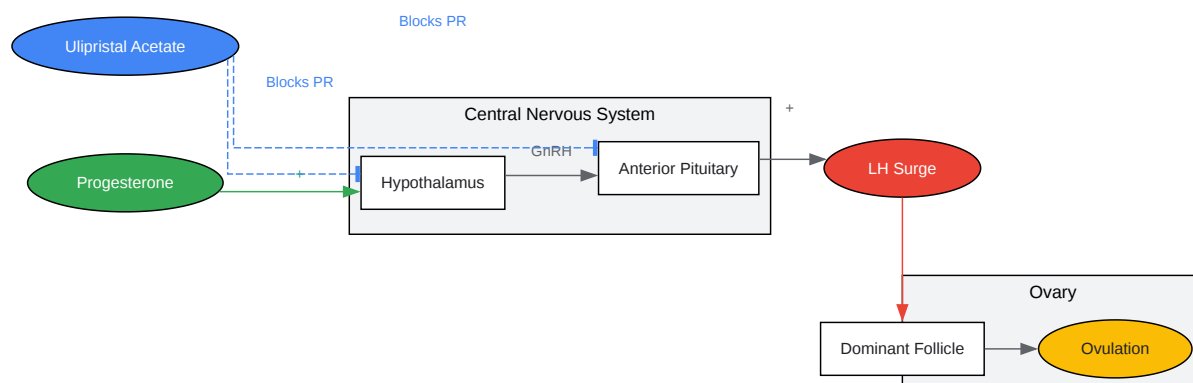
UPA also has direct effects on the endometrium, altering the uterine lining to make it less receptive to implantation.[2] However, most studies conclude that the low dose of UPA used for emergency contraception has no significant effect on embryo attachment, with ovulation inhibition being the primary mechanism.[8]

## Uterine Fibroids

In the treatment of uterine fibroids, which are progesterone-dependent benign tumors, UPA's antagonistic effects on the PR in fibroid tissue are key.[2] It inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size and associated symptoms like heavy bleeding.[2][14]

## Receptor Cross-Reactivity

**Ulipristal Acetate** also binds to glucocorticoid and androgen receptors, but with a much lower affinity than for the progesterone receptor.[4][15] Significant anti-glucocorticoid and anti-androgen activities are observed only at doses approximately 50 times higher than those required for its anti-progestin effects, highlighting its selectivity for the PR.[4][8]



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**Caption:** UPA's primary mechanism for ovulation inhibition.

## Experimental Protocols

The following protocols are representative of standard methodologies used to characterize the activity and properties of **Ulipristal Acetate**.

### Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of UPA on a relevant cell line (e.g., uterine fibroid cells or endometrial cells).

- Materials:
  - Target cell line (e.g., Ishikawa endometrial adenocarcinoma cells)
  - Complete cell culture medium (e.g., DMEM with 10% FBS)
  - **Ulipristal Acetate** stock solution (in DMSO)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

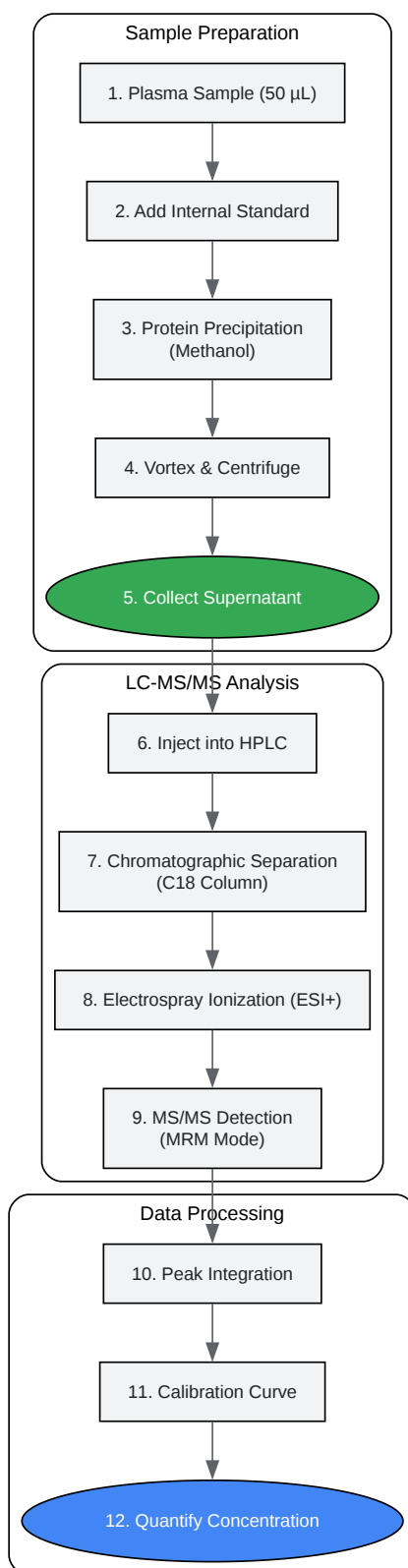
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader
- Procedure:
  - Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[\[16\]](#)
  - Compound Treatment: Prepare serial dilutions of UPA in the complete culture medium. Replace the existing medium with 100  $\mu$ L of the medium containing different concentrations of UPA. Include a vehicle control (medium with DMSO at the same concentration as the highest UPA dose).[\[16\]](#)
  - Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.[\[16\]](#)
  - MTT Addition: Add 20  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.[\[16\]](#)
  - Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[\[16\]](#)
  - Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[\[16\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the UPA concentration to determine the IC<sub>50</sub> (half-maximal inhibitory concentration) value.[\[16\]](#)

## Quantification in Human Plasma by LC-MS/MS

This protocol describes a method for quantifying UPA in human plasma, essential for pharmacokinetic studies.

- Materials:

- Human plasma samples
- **Ulipristal Acetate** analytical standard and deuterated internal standard (IS), e.g., **ulipristal acetate-d3**
- Methanol (for protein precipitation)
- LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)
- ACE Excel 3 C18-PFP column or equivalent[17]
- Procedure:
  - Sample Preparation: To a 50  $\mu$ L aliquot of plasma, add the internal standard. Precipitate plasma proteins by adding methanol. Vortex and centrifuge to pellet the proteins.[17]
  - Chromatography: Inject the supernatant onto the LC-MS/MS system. Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).[17]
  - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for UPA (e.g.,  $m/z$  476.2  $\rightarrow$  134.1) and the IS (e.g.,  $m/z$  479.3  $\rightarrow$  416.2).[17]
- Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify UPA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be validated for linearity, accuracy, precision, and stability.[17]



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**Caption:** General workflow for UPA quantification in plasma.



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